Cas no 31009-02-6 (4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-)

4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- Chemical and Physical Properties
Names and Identifiers
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- 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-
- 7-(trifluoromethyl)quinoline-4-carboxylic acid
- AKOS023553673
- 7-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLIC ACID
- SB70194
- 7-(TRIFLUOROMETHYL)QUINOLINE-4-CARBOXYLICACID
- SCHEMBL5757387
- 7-trifluoromethyl-4-quinolinecarboxylic acid
- 31009-02-6
-
- MDL: MFCD11052601
- Inchi: InChI=1S/C11H6F3NO2/c12-11(13,14)6-1-2-7-8(10(16)17)3-4-15-9(7)5-6/h1-5H,(H,16,17)
- InChI Key: QQKDNYDQVWGDOA-UHFFFAOYSA-N
- SMILES: C1=CC2=C(C=CN=C2C=C1C(F)(F)F)C(=O)O
Computed Properties
- Exact Mass: 241.03506292Da
- Monoisotopic Mass: 241.03506292Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 17
- Rotatable Bond Count: 2
- Complexity: 306
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 50.2Ų
4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM223480-1g |
7-(Trifluoromethyl)quinoline-4-carboxylic acid |
31009-02-6 | 95% | 1g |
$693 | 2021-08-04 | |
Chemenu | CM223480-1g |
7-(Trifluoromethyl)quinoline-4-carboxylic acid |
31009-02-6 | 95% | 1g |
$763 | 2023-01-02 | |
Alichem | A189009576-1g |
7-(Trifluoromethyl)quinoline-4-carboxylic acid |
31009-02-6 | 95% | 1g |
$850.20 | 2023-09-02 |
4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- Related Literature
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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Soon Moon Jeong,Seongkyu Song,Kyung-Il Joo,Joonwoo Kim,Sung-Ho Hwang,Jaewook Jeong,Hyunmin Kim Energy Environ. Sci., 2014,7, 3338-3346
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Kshitij RB Singh,Vanya Nayak,Tanushri Sarkar,Ravindra Pratap Singh RSC Adv., 2020,10, 27194-27214
Additional information on 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-
4-Quinolinecarboxylic Acid, 7-(Trifluoromethyl)-: A Comprehensive Overview
4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-, also known by its CAS number 31009-02-6, is a compound of significant interest in various fields of chemistry and materials science. This compound belongs to the class of quinoline derivatives, which are widely studied due to their unique electronic properties and potential applications in drug design, catalysis, and optoelectronics. The presence of the trifluoromethyl group at the 7-position introduces additional functionality, making this compound a valuable substrate for further chemical modifications and investigations.
The molecular structure of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- consists of a quinoline ring system with a carboxylic acid group at the 4-position and a trifluoromethyl substituent at the 7-position. This combination of functional groups provides the molecule with both acidic and electron-withdrawing properties, which are highly desirable in many chemical reactions. Recent studies have highlighted the role of such compounds in enhancing the stability and reactivity of metal complexes, particularly in catalytic applications.
One of the most promising areas of research involving 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- is its application in drug discovery. The quinoline scaffold is well-known for its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group further enhances the molecule's lipophilicity and bioavailability, making it an attractive candidate for designing new therapeutic agents. For instance, recent studies have explored its potential as an inhibitor of certain kinases involved in cancer progression.
In addition to its biological applications, 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- has also found use in materials science. Its ability to form stable coordination complexes with transition metals has led to its investigation as a ligand in metal-organic frameworks (MOFs) and other porous materials. These materials have potential applications in gas storage, sensing, and catalysis. Recent advancements in this field have demonstrated the versatility of this compound in creating highly efficient MOFs with tunable properties.
The synthesis of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- typically involves multi-step organic reactions, including Friedel-Crafts acylation and subsequent functionalization steps. Researchers have recently developed more efficient synthetic routes that minimize the use of hazardous reagents and reduce reaction times. These improvements have made the compound more accessible for large-scale production and further experimentation.
From an environmental perspective, understanding the fate and transport of 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)- in natural systems is crucial for assessing its potential impact on ecosystems. Studies have shown that this compound exhibits moderate biodegradability under aerobic conditions; however, its persistence under anaerobic conditions remains an area requiring further investigation.
In conclusion, 4-Quinolinecarboxylic acid, 7-(trifluoromethyl)-, CAS number 31009-02-6, stands out as a versatile compound with diverse applications across multiple disciplines. Its unique chemical properties make it an invaluable tool for researchers in drug discovery, catalysis, and materials science. As ongoing studies continue to uncover new insights into its behavior and utility, this compound is poised to play an increasingly important role in advancing modern chemistry.
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